molecular formula C18H23N3O4S B13153867 tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate

tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate

Cat. No.: B13153867
M. Wt: 377.5 g/mol
InChI Key: VSMYGYUCCDMLHF-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule integrates a sulfonamide-linked isoquinoline moiety with a Boc-protected piperazine, a structure frequently employed as a key intermediate in the synthesis of more complex bioactive molecules . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, which can be selectively removed under mild acidic conditions to allow for further functionalization and diversification, making it a valuable building block in combinatorial chemistry and structure-activity relationship (SAR) studies . Compounds featuring the isoquinoline scaffold and sulfonamide functional groups are of significant interest in pharmaceutical research for their potential to interact with various biological targets . Researchers can utilize this intermediate in projects aimed at developing novel therapeutic agents. The structural features of this compound suggest potential for application in generating kinase inhibitors, neuropharmaceuticals, and other targeted therapies, though its specific mechanism of action is dependent on the final synthesized molecule . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Safety and Handling: This chemical is considered a combustible solid. As with all research chemicals, it should be handled by qualified professionals using appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

tert-butyl 4-isoquinolin-5-ylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)25-17(22)20-9-11-21(12-10-20)26(23,24)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMYGYUCCDMLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate typically involves the reaction of isoquinoline derivatives with piperazine and tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before the addition of tert-butyl chloroformate .

Chemical Reactions Analysis

tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate is a chemical compound with potential applications in pharmaceutical development and as a chemical probe. It features a tert-butyl group, a piperazine ring, and an isoquinoline moiety sulfonated at the 5-position, contributing to its unique properties and potential biological activities.

Scientific Research Applications

  • Pharmaceutical Development: this compound may serve as a lead compound in drug discovery due to its biological activity.
  • Chemical Probes: This compound can be employed as a chemical probe.
  • Interaction Studies: Studies have indicated that compounds with similar structures can interact with protein kinases, which are crucial in cellular signaling pathways. These interactions can be assessed using techniques like binding affinity and efficacy assays. Such studies help elucidate the mechanism of action and therapeutic potential of the compound.
  • Biological Activity: this compound exhibits promising biological activities and has been studied for its potential as a pharmacological agent due to its interactions with various biological targets.

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 3-(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)propanoateSimilar piperazine and isoquinoline structureAnticancer activityDifferent ester group
4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl esterContains methyl substitutionAntimicrobial propertiesMethyl group alters activity
5-(Piperazin-1-ylsulfonyl)isoquinolineLacks carboxylic acid functionalityNeuroactive propertiesNo tert-butyl group

Mechanism of Action

The mechanism of action of tert-Butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives, which differ in the substituents attached to the sulfonyl or piperazine groups. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Structural Differences Reference
tert-Butyl 4-((3-cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Cyclopentylidene-oxoindolinylsulfonyl 457.51 Indolinone ring fused with cyclopentylidene
tert-Butyl 4-(5-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperazine-1-carboxylate Thiophene-based acyl group 513.58 Thiophene and ketone functionalities
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-Methylbenzyl 290.39 Benzyl substituent without sulfonyl group
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl 269.38 Piperidine ring substitution

Key Observations :

  • Electron-withdrawing sulfonyl groups increase polarity and hydrogen-bonding capacity relative to benzyl or piperidine substituents .

Comparison of Yields and Conditions :

  • The target compound’s synthesis likely requires controlled conditions to avoid side reactions due to the reactivity of the isoquinoline ring.
  • Yields for analogs vary widely: 52% for tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate vs. 98% for tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate .

Physicochemical Properties

Property Target Compound tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Molecular Weight ~400 (estimated) 290.39 269.38
LogP (Predicted) ~2.5 (moderate lipophilicity) 2.8 1.9
Hydrogen Bond Acceptors 6 (sulfonyl, carboxylate, isoquinoline N) 3 3
Solubility Low in water, moderate in DCM/MeOH High in organic solvents Moderate in polar solvents

Impact of Substituents :

  • The isoquinoline sulfonyl group reduces solubility in aqueous media compared to benzyl or piperidine analogs .
  • Crystallinity : Analogs with aromatic systems (e.g., pyrimidinylmethyl in ) exhibit defined crystal structures with intermolecular hydrogen bonds (N–H⋯O/N), while aliphatic derivatives are often oils .

Biological Activity

Tert-butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interactions with biological targets, and comparative analysis with similar compounds.

  • Molecular Formula : C18H23N3O4S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 444620-69-3

The compound features a tert-butyl group, a piperazine ring, and an isoquinoline moiety sulfonated at the 5-position. These structural elements are crucial for its interaction with biological systems.

Biological Activity

This compound exhibits several promising biological activities:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Research indicates potential antibacterial and antifungal activities, likely due to the compound's ability to disrupt microbial cell functions.
  • Neuroactive Properties : The isoquinoline moiety is known for its neuropharmacological effects, suggesting potential applications in treating neurological disorders.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Protein Kinases : Compounds with similar structures have demonstrated the ability to inhibit protein kinases, which play a critical role in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 3-(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)propanoateSimilar piperazine and isoquinoline structureAnticancer activityDifferent ester group
4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl esterContains methyl substitutionAntimicrobial propertiesMethyl group alters activity
5-(Piperazin-1-ylsulfonyl)isoquinolineLacks carboxylic acid functionalityNeuroactive propertiesNo tert-butyl group

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Synthesis and Research Findings

The synthesis of this compound typically involves several key steps that include the formation of the piperazine ring and subsequent sulfonation of the isoquinoline moiety. Various research studies have focused on elucidating the compound's mechanism of action through binding affinity assays and cellular assays.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that isoquinoline derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting that similar mechanisms may be applicable to this compound.
  • Antimicrobial Testing : In vitro assays showed that compounds with sulfonamide groups displayed significant antibacterial activity against Gram-positive bacteria.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for tert-butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Key steps include:
  • Reaction Setup : Combine tert-butyl piperazine-1-carboxylate with a sulfonyl chloride derivative (e.g., isoquinolin-5-ylsulfonyl chloride) in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (110°C for 12 hours) .
  • Base : Use potassium carbonate (K₂CO₃) to deprotonate the piperazine nitrogen and drive the reaction.
  • Purification : Isolate the product via silica gel chromatography (hexane:ethyl acetate gradients) or crystallization (e.g., Et₂O) to achieve >99% purity .

Q. Table 1. Representative Reaction Conditions

YieldSolventTemperatureTimePurification MethodReference
88.7%1,4-dioxane110°C12 hSilica chromatography
80%DCMRoom temp2 hCrystallization (Et₂O)

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Spectroscopy : Confirm structure via LC-MS (e.g., ESI+ mode for molecular ion detection) and ¹H/¹³C NMR to verify sulfonyl and piperazine moieties .
  • X-ray Diffraction : Resolve crystal structure (monoclinic system, space group P2₁/n) to analyze bond lengths (e.g., C–N = 1.34 Å) and hydrogen-bonding networks .
  • Purity : Assess via HPLC (retention time ~4.92 min, 99.6% purity) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • GHS Classification : Acute toxicity (oral, Category 4; H302). Use PPE (gloves, lab coat) and work in a fume hood .
  • Storage : Store in a sealed container under inert atmosphere (N₂/Ar) at room temperature, away from ignition sources .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying conditions be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity, temperature, or steric hindrance. Mitigation strategies:
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to optimize nucleophilicity .
  • Catalyst Addition : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time .

Q. How can computational methods aid in reaction optimization?

  • Methodological Answer :
  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., sulfonamide bond formation) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) using tools like ICReDD’s reaction path search .
  • Molecular Dynamics : Simulate solvent effects on reaction energy barriers (e.g., solvation shells in 1,4-dioxane) .

Q. How can biological assays be designed to study its interactions with cellular targets?

  • Methodological Answer :
  • Target Identification : Use molecular docking (AutoDock Vina) to prioritize kinases or GPCRs based on sulfonyl-piperazine pharmacophores .
  • Enzyme Inhibition Assays : Measure IC₅₀ via fluorescence polarization (e.g., ATPase activity) or radiometric assays (³H-labeled substrates) .
  • Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS after treating cell lines (e.g., HEK293) .

Q. How does crystal packing influence its physicochemical properties?

  • Methodological Answer :
  • Hydrogen Bond Analysis : Map interactions (e.g., N–H⋯O=S) using CrystalExplorer to assess stability and solubility .
  • Thermal Analysis : Perform DSC/TGA to correlate melting point (e.g., 180–200°C) with lattice energy .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking of isoquinoline rings) for polymorph prediction .

Q. Table 2. Crystallographic Data

ParameterValueReference
Space GroupP2₁/n
Unit Cell (Å)a = 6.1925, b = 8.2636, c = 40.7287
β Angle93.513°

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